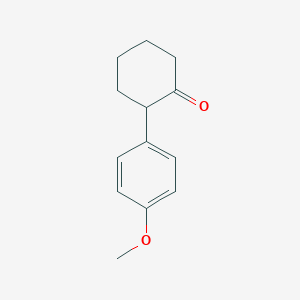

2-(4-Methoxyphenyl)cyclohexanone

Overview

Description

2-(4-Methoxyphenyl)cyclohexanone, also known as 4-MeO-PCy, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It is a potent NMDA receptor antagonist that has been used in scientific research for its unique pharmacological properties.

Mechanism of Action

2-(4-Methoxyphenyl)cyclohexanone acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 2-(4-Methoxyphenyl)cyclohexanone reduces the influx of calcium ions into the neuron, which can prevent excitotoxicity and cell death.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2-(4-Methoxyphenyl)cyclohexanone are complex and depend on the dose and route of administration. At low doses, it can produce analgesia, sedation, and dissociative effects. At higher doses, it can cause hallucinations, delirium, and even coma. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Methoxyphenyl)cyclohexanone in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological processes with greater precision. However, one of the limitations of using 2-(4-Methoxyphenyl)cyclohexanone is its potential for abuse and toxicity. It is important for researchers to use appropriate safety precautions and ethical considerations when working with this compound.

Future Directions

There are many potential future directions for research involving 2-(4-Methoxyphenyl)cyclohexanone. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its role in pain perception and addiction. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Conclusion:

In conclusion, 2-(4-Methoxyphenyl)cyclohexanone is a synthetic dissociative drug that has been used in scientific research for its unique pharmacological properties. It acts as a non-competitive antagonist of the NMDA receptor and has been shown to have neuroprotective, analgesic, and sedative effects. While it has many potential applications in scientific research, it is important for researchers to use appropriate safety precautions and ethical considerations when working with this compound.

Scientific Research Applications

2-(4-Methoxyphenyl)cyclohexanone has been used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been used to study the role of the NMDA receptor in pain perception and addiction.

properties

CAS RN |

37087-68-6 |

|---|---|

Product Name |

2-(4-Methoxyphenyl)cyclohexanone |

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H16O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12H,2-5H2,1H3 |

InChI Key |

BEBTXYAQBNBPJY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2CCCCC2=O |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCC2=O |

Other CAS RN |

37087-68-6 |

synonyms |

2-(4-Methoxyphenyl)cyclohexan-1-one; 2-(p-Methoxyphenyl)-1-cyclohexanone; 2-(p-Methoxyphenyl)cyclohexanone; 2-p-Anisylcyclohexanone; NSC 78469 |

Origin of Product |

United States |

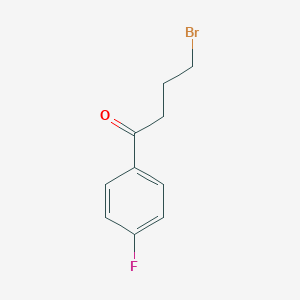

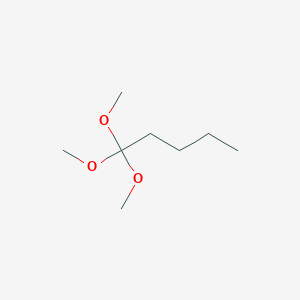

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)